ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 4-(2-chlorophenyl)-5-cyano-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a chlorophenyl group, and a quinoline derivative. Its multifaceted structure allows it to participate in various chemical reactions and makes it a valuable compound in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring is synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the dihydropyridine intermediate.
Attachment of the Quinoline Derivative: The quinoline derivative is attached via a thioether linkage, which involves the reaction of a quinoline thiol with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chlorophenyl)-5-cyano-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)-5-cyano-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a lead compound for designing drugs targeting specific biological pathways.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dihydropyridine ring is known to interact with calcium channels, potentially affecting calcium ion flow in cells. The quinoline derivative may also interact with DNA or proteins, influencing various cellular processes.
Comparison with Similar Compounds
Ethyl 4-(2-chlorophenyl)-5-cyano-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate can be compared with similar compounds such as:
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative used as an antihypertensive agent.
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine, which are used as antimalarial drugs.
The uniqueness of ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate lies in its combined structural features, which allow it to participate in diverse chemical reactions and exhibit a broad range of biological activities.
Biological Activity
Ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class. This compound exhibits a diverse molecular structure characterized by multiple functional groups, including a cyano group, a chlorophenyl moiety, and a tetrahydroquinoline derivative. Its molecular formula is C19H20ClN3O3S, with a molecular weight of approximately 570.03 g/mol.
Biological Activity Overview
Research indicates that dihydropyridine derivatives often demonstrate significant biological activities, particularly in pharmacology. The biological activity of this specific compound has been explored in various contexts, including:
- Anticancer Activity : Dihydropyridine derivatives are known for their potential anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Effects : The presence of the chlorophenyl and cyano groups may enhance the antimicrobial activity of the compound against various pathogens.
- Cardiovascular Effects : Dihydropyridines are commonly used as calcium channel blockers; thus, this compound may exhibit similar cardiovascular effects.
Anticancer Activity
A study investigated the cytotoxic effects of related dihydropyridine derivatives on renal carcinoma cell lines. The findings suggested that these compounds could significantly inhibit cell growth and induce apoptosis. For instance, compounds with similar structural motifs showed IC50 values ranging from 10 µM to 20 µM against renal cancer cells .
Table 1: Cytotoxicity of Dihydropyridine Derivatives
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 15.0 | RFX 393 |
Compound B | 12.5 | RFX 393 |
Ethyl Compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed through various assays. Preliminary results indicate that this compound exhibits moderate to strong activity against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity Profile
Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
- Induction of Apoptosis : Studies suggest that dihydropyridines can activate apoptotic pathways in cancer cells.
- Calcium Channel Modulation : As with other dihydropyridines, modulation of calcium channels could play a role in its cardiovascular effects.
Case Studies
Several case studies have focused on the synthesis and biological evaluation of related dihydropyridine derivatives:
- Case Study on Synthesis and Anticancer Evaluation : A recent study synthesized several dihydropyridine derivatives and evaluated their anticancer properties against various cell lines. The results indicated that modifications to the chlorophenyl group significantly enhanced cytotoxicity against breast cancer cells.
- Case Study on Antimicrobial Properties : Another study focused on the antimicrobial activity of modified dihydropyridines against resistant bacterial strains. The findings suggested that structural modifications could lead to increased efficacy against multi-drug resistant bacteria.
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-3-34-27(33)24-17(2)30-26(20(15-29)25(24)19-11-5-6-12-21(19)28)35-16-23(32)31-14-8-10-18-9-4-7-13-22(18)31/h4-7,9,11-13,25,30H,3,8,10,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZWLFBKYHKNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)N3CCCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.